N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-iodoaniline
Description
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-iodoaniline is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various scientific and industrial applications, including optoelectronics and pharmaceuticals.
Properties
Molecular Formula |
C21H17IN2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C21H17IN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3 |
InChI Key |
HPAFRKBGRIINQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)I)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-iodoaniline typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-iodoaniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid in ethanol. The mixture is refluxed for several hours, resulting in the formation of the desired compound .
Chemical Reactions Analysis
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acetic acid, ethanol, manganese dioxide, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-iodoaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Carbazole derivatives, including this compound, have been studied for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-iodoaniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in melanoma cells through the activation of the p53 pathway. This selective activation leads to the suppression of melanoma cell growth without affecting normal cells .
Comparison with Similar Compounds
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-iodoaniline can be compared with other carbazole derivatives, such as:
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
